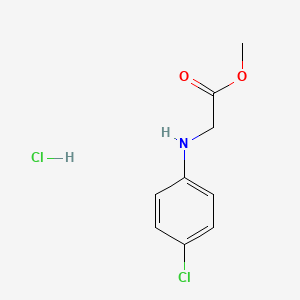
2-Fluoro-3-formyl-6-(trifluoromethyl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-3-formyl-6-(trifluoromethyl)benzonitrile: is an organic compound with the molecular formula C9H3F4NO It is a derivative of benzonitrile, characterized by the presence of fluoro, formyl, and trifluoromethyl groups on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-3-formyl-6-(trifluoromethyl)benzonitrile typically involves multi-step organic reactions. One common method includes the following steps:
Nitration: Introduction of a nitro group to the benzene ring.
Fluorination: Substitution of a hydrogen atom with a fluorine atom.
Formylation: Introduction of a formyl group (-CHO) to the benzene ring.
Trifluoromethylation: Introduction of a trifluoromethyl group (-CF3) to the benzene ring.
Cyanation: Introduction of a cyano group (-CN) to the benzene ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of catalysts, controlled reaction conditions, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically resulting in the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the formyl group to an alcohol or other reduced forms.
Substitution: The fluoro, formyl, and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products:
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols or other reduced derivatives.
Substitution: A wide range of substituted benzonitrile derivatives.
Scientific Research Applications
Chemistry:
Intermediate in Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.
Fluorinated Compounds: Its fluorinated nature makes it valuable in the synthesis of fluorinated pharmaceuticals and agrochemicals.
Biology and Medicine:
Drug Development: Potential use in the development of new drugs due to its unique chemical properties.
Biological Probes: Used in the design of probes for studying biological systems.
Industry:
Material Science: Used in the synthesis of materials with specific properties, such as polymers and coatings.
Agriculture: Potential use in the development of new agrochemicals.
Mechanism of Action
The mechanism of action of 2-Fluoro-3-formyl-6-(trifluoromethyl)benzonitrile depends on its specific application. In drug development, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of fluoro and trifluoromethyl groups can enhance its binding affinity and selectivity for certain targets. The formyl group can participate in various chemical reactions, contributing to its biological activity.
Comparison with Similar Compounds
2-Fluoro-6-(trifluoromethyl)benzonitrile: Similar structure but lacks the formyl group.
3-Fluoro-2-formylbenzonitrile: Similar structure but lacks the trifluoromethyl group.
2-Fluoro-3-formylbenzonitrile: Similar structure but lacks the trifluoromethyl group.
Uniqueness: 2-Fluoro-3-formyl-6-(trifluoromethyl)benzonitrile is unique due to the combination of fluoro, formyl, and trifluoromethyl groups on the benzene ring. This combination imparts distinct chemical properties, such as increased reactivity and potential for specific interactions with biological targets, making it valuable in various scientific and industrial applications.
Properties
Molecular Formula |
C9H3F4NO |
|---|---|
Molecular Weight |
217.12 g/mol |
IUPAC Name |
2-fluoro-3-formyl-6-(trifluoromethyl)benzonitrile |
InChI |
InChI=1S/C9H3F4NO/c10-8-5(4-15)1-2-7(6(8)3-14)9(11,12)13/h1-2,4H |
InChI Key |
NWYOVYFKIBZCCP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1C=O)F)C#N)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![10-Bromo-2-iodo-6-methyl-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine](/img/structure/B15235082.png)
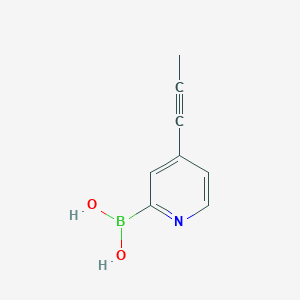

![(S)-2-((2-Aminothieno[3,2-D]pyrimidin-4-YL)amino)hexan-1-OL](/img/structure/B15235100.png)
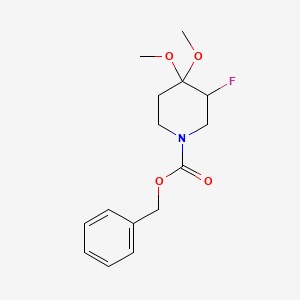
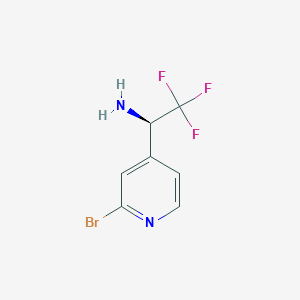
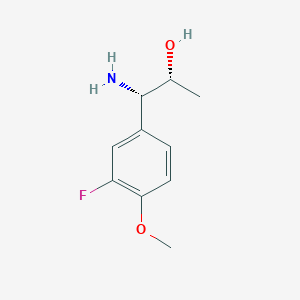
![(1R)-1-[2-Chloro-5-(trifluoromethyl)phenyl]ethane-1,2-diamine 2hcl](/img/structure/B15235129.png)
![2-iodo-3-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B15235136.png)
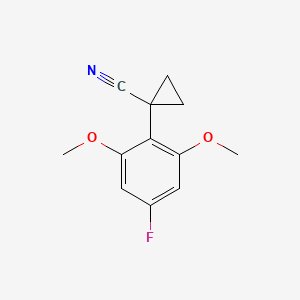
![[2-(2-CHlorophenoxy)ethyl]dimethylamine](/img/structure/B15235145.png)
![7-(Trifluoromethyl)imidazo[1,2-C]pyrimidin-5-OL](/img/structure/B15235150.png)
